molecular formula C10H12ClFO3S B1454673 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride CAS No. 1202760-82-4

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Cat. No.: B1454673
CAS No.: 1202760-82-4
M. Wt: 266.72 g/mol
InChI Key: PZIGBMOWDWBZHG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClFO3S It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenoxy group attached to a butane chain, which is further connected to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-fluorophenol with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Bases like triethylamine or pyridine are often employed to facilitate the reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the modification of polymers and other materials to impart specific properties, such as increased hydrophobicity or chemical resistance.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)benzenesulfonyl chloride: Similar in structure but with a different substitution pattern on the aromatic ring.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorophenoxy group.

    4-Fluorobenzene-1-sulfonyl chloride: Lacks the butane chain, making it less versatile in certain applications.

Uniqueness

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is unique due to the presence of both a fluorophenoxy group and a butane chain, which provides a balance of hydrophobic and hydrophilic properties. This structural feature enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(4-fluorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIGBMOWDWBZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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